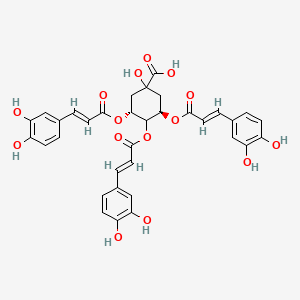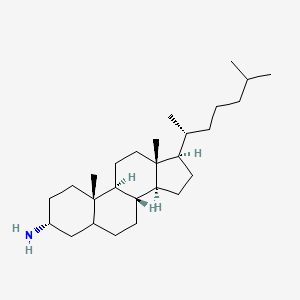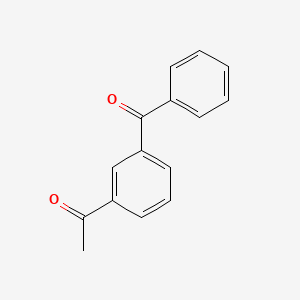![molecular formula C27H27N3O4 B1664671 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid CAS No. 690696-91-4](/img/structure/B1664671.png)
2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
61A2 is a stabilizer of the active LPL dimer. It prevents LPL inactivation.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Synthesis of Derivatives: A study by Rodríguez et al. (2022) focused on the synthesis of derivatives of compounds similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid, highlighting methodologies for obtaining complex organic compounds (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
- Crystal Structure Analysis: Research by Ishikawa et al. (2013) examined the crystal structures of similar m-terphenyl derivatives, providing insights into the dihedral angles and molecular configurations relevant to compounds like 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Ishikawa, Yoshida, & Suzuki, 2013).
Biological Activity and Drug Discovery
- Natural-Product-Derived Fragments in Drug Design: Lanz and Riedl (2014) discussed the use of natural-product-derived fragments in designing molecules with specific biological activities. This research can inform the development of new drugs using structures similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Lanz & Riedl, 2014).
- Metabolism Studies in Novel Antidepressants: A study by Hvenegaard et al. (2012) examined the metabolism of a novel antidepressant, revealing pathways that could be relevant for compounds like 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Molecular Imaging and Diagnostic Applications
- Potential in Beta-Cell Imaging: Wängler et al. (2004) synthesized a compound for potential use in imaging pancreatic beta-cells, demonstrating the applicability of similar compounds in diagnostic imaging, particularly in diabetes research (Wängler, Beck, Shiue, Schneider, Schwanstecher, Schwanstecher, Feilen, Alavi, Rösch, & Schirrmacher, 2004).
Novel Compound Synthesis and Chemical Properties
- Synthesis of Hybrid Compounds: Ivanova, Kanevskaya, and Fedotova (2019) conducted research on synthesizing hybrid systems containing pharmacophoric fragments, which could include compounds structurally similar to 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid (Ivanova, Kanevskaya, & Fedotova, 2019).
Propriétés
Numéro CAS |
690696-91-4 |
|---|---|
Nom du produit |
2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid |
Formule moléculaire |
C27H27N3O4 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C27H27N3O4/c1-18-9-11-19(12-10-18)28-26(32)23-17-20(13-14-24(23)30-15-5-2-6-16-30)29-25(31)21-7-3-4-8-22(21)27(33)34/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,32)(H,29,31)(H,33,34) |
Clé InChI |
NVLJOYMLQAJWLH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
61A2; 61-A-2; 61 A 2; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)

